Pyroxasulfone

Description

Properties

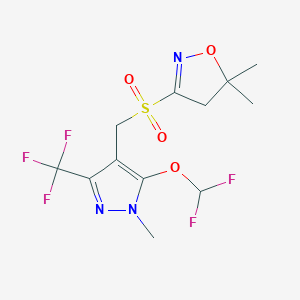

IUPAC Name |

3-[[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylsulfonyl]-5,5-dimethyl-4H-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F5N3O4S/c1-11(2)4-7(19-24-11)25(21,22)5-6-8(12(15,16)17)18-20(3)9(6)23-10(13)14/h10H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CASLETQIYIQFTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=NO1)S(=O)(=O)CC2=C(N(N=C2C(F)(F)F)C)OC(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F5N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058104 | |

| Record name | Pyroxasulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

447399-55-5 | |

| Record name | Pyroxasulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=447399-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyroxasulfone [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0447399555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyroxasulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pyroxasulfone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYROXASULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04XP114422 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Genesis and Synthesis of Pyroxasulfone: A Technical Guide

An in-depth exploration of the discovery, mechanism of action, and synthesis of the novel herbicide, Pyroxasulfone. This guide is intended for researchers, scientists, and professionals in the fields of agrochemical development and crop science.

This compound is a pre-emergence herbicide that has demonstrated significant efficacy in controlling a wide range of annual grasses and small-seeded broadleaf weeds.[1][2] Discovered and developed by K-I Chemical Research Institute Co., Ltd., Kumiai Chemical Industry Co., Ltd., and Ihara Chemical Industry Co., Ltd., it represents a notable advancement in weed management technology.[1][2][3] This technical guide delves into the discovery process, its mechanism of action, and the chemical synthesis of this important agricultural tool.

Discovery and Development: A Journey of Optimization

The development of this compound was initiated with the goal of creating a novel pre-emergence herbicide for upland farming with improved stability and efficacy compared to existing compounds. The research was conceptually based on thiobencarb (B1683131), a rice herbicide, but aimed to overcome its limitations, such as the high dosage required (1,500–7,500 g a.i./ha) and the environmental instability of its active form, thiobencarb sulfoxide.

The discovery process involved a systematic structure-activity relationship (SAR) study. The initial design strategy focused on replacing the amide group in thiobencarb with a heterocyclic ring to create a more stable molecule. The 4,5-dihydro-1,2-oxazole ring was selected as a novel and synthetically accessible heterocyclic core.

Subsequent optimization efforts focused on the substituents of this core structure. Researchers found that a 5,5-dimethyl derivative of the 4,5-dihydro-1,2-oxazole ring exhibited promising pre-emergence herbicidal activity against key weeds like barnyardgrass (Echinochloa crus-galli) and green foxtail (Setaria viridis). Further modifications to the benzene (B151609) ring led to a compound with excellent herbicidal activity and minimal crop injury to corn and soybean. However, this benzene derivative's physicochemical properties, particularly its soil adsorption coefficient, were not ideal for an upland pre-emergence herbicide.

To address this, hetero-aromatic derivatives were designed to replace the benzene ring. A pyrazol-4-yl derivative demonstrated superior herbicidal activity against grasses and also showed efficacy against broadleaf weeds such as common lambsquarters (Chenopodium album) and velvetleaf (Abutilon theophrasti). The final step in the discovery process was the optimization of the substituents at the 1- and 5-positions of the pyrazole (B372694) ring, which ultimately led to the identification of this compound.

Logical Progression of this compound Discovery

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid Elongase

This compound is classified as a Group K3 herbicide by the Herbicide Resistance Action Committee (HRAC). Its mode of action is the inhibition of the biosynthesis of very-long-chain fatty acids (VLCFAs) in plants. VLCFAs are crucial components of various cellular structures, and their disruption leads to the failure of proper plant development.

Injury symptoms in weeds treated with this compound include a significant inhibition of shoot elongation in germinated seeds, with little to no effect on germination itself. These symptoms are characteristic of herbicides that inhibit very-long-chain fatty acid elongase (VLCFAE), the enzyme responsible for the elongation of fatty acid chains.

Biochemical studies have confirmed that this compound is a potent inhibitor of VLCFA biosynthesis. It specifically inhibits the elongation steps from C18:0 to C20:0, C20:0 to C22:0, C22:0 to C24:0, C24:0 to C26:0, and C26:0 to C28:0. This inhibition leads to a buildup of fatty acid precursors in the plant cells.

Signaling Pathway of this compound's Herbicidal Action

Chemical Synthesis of this compound

The chemical synthesis of this compound has been described in several patents, with various routes developed to improve yield, cost-effectiveness, and environmental friendliness. A common approach involves the synthesis of two key intermediates: a substituted pyrazole and a 4,5-dihydro-1,2-oxazole derivative, which are then coupled and subsequently oxidized.

One representative synthesis pathway involves the following key steps:

-

Synthesis of the Pyrazole Intermediate: This typically starts from a simpler pyrazole derivative which undergoes a series of reactions, including hydroxylation, fluoromethylation, and chlorination, to yield the desired substituted pyrazole intermediate.

-

Synthesis of the Dihydroisoxazole (B8533529) Intermediate: This can be achieved through various methods, including the reaction of glyoxylic acid with a hydroxylamine (B1172632) compound, followed by bromination and cyclization.

-

Coupling Reaction: The pyrazole and dihydroisoxazole intermediates are then coupled to form a thioether.

-

Oxidation: The final step is the oxidation of the thioether to the corresponding sulfone, yielding this compound.

Different patents describe variations in the specific reagents, solvents, and reaction conditions used for each step, as well as alternative strategies for the formation of the key intermediates. For instance, some methods utilize a Mannich reaction to construct a key intermediate.

Generalized Synthesis Workflow for this compound

Quantitative Data

The efficacy of this compound and the efficiency of its synthesis are supported by quantitative data from various studies.

Table 1: Herbicidal Efficacy of this compound

| Weed Species | Application Rate (g a.i./ha) | Control Efficacy (%) | Reference |

| Echinochloa crus-galli | 16 | >90 | |

| Setaria viridis | 16 | >90 | |

| Chenopodium album | 63 | >90 | |

| Abutilon theophrasti | 63 | >90 |

Table 2: Synthesis Yields for Key Steps (Example from Patent Literature)

| Reaction Step | Starting Materials | Product | Yield (%) | Reference |

| Mannich Reaction & Coupling | 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, paraformaldehyde, piperidine, 5,5-dimethyl-3-mercapto-4,5-dihydroisoxazole | Intermediate A | 92.6 | |

| Oxidation | 3-({[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}sulfanyl)-5,5-dimethyl-4,5-dihydro-1,2-oxazole | This compound | 95.5 |

Experimental Protocols

Detailed experimental protocols are essential for the replication and further development of scientific findings. Below are representative protocols for the synthesis and biological evaluation of this compound, based on information from published literature.

Representative Synthesis of a Key this compound Intermediate (Intermediate A)

This protocol is adapted from patent literature describing a Mannich reaction followed by coupling.

Materials:

-

1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (16.6 g)

-

Paraformaldehyde (3 g)

-

Piperidine (8.5 g)

-

37% Hydrochloric acid aqueous solution (10 g)

-

Ethanol (B145695) (40 mL)

-

5,5-dimethyl-3-mercapto-4,5-dihydroisoxazole (21.6 g)

-

Water (20 mL)

Procedure:

-

To a reaction vessel containing 40 mL of ethanol at room temperature, add 16.6 g of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, 3 g of paraformaldehyde, 8.5 g of piperidine, and 10 g of 37% hydrochloric acid aqueous solution sequentially.

-

Heat the reaction mixture to 80°C and stir for 4 hours. Monitor the consumption of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol by HPLC.

-

Once the starting material is consumed, add 21.6 g of 5,5-dimethyl-3-mercapto-4,5-dihydroisoxazole to the reaction mixture.

-

Continue the reaction at 80°C for another 4 hours. Monitor the reaction progress by HPLC until the 5,5-dimethyl-3-mercapto-4,5-dihydroisoxazole is consumed.

-

After the reaction is complete, evaporate the ethanol under reduced pressure.

-

Add 20 mL of water to the residue to form a slurry and stir for 2 hours.

-

Collect the white solid precipitate by suction filtration.

-

Dry the solid to obtain Intermediate A (yield: 28.8 g, 92.6%). The purity can be confirmed by HPLC.

Greenhouse Herbicidal Activity Assay

This protocol provides a general framework for evaluating the pre-emergence herbicidal activity of this compound in a greenhouse setting.

Materials:

-

Pots filled with a suitable soil mix (e.g., sandy loam)

-

Seeds of target weed species (e.g., Echinochloa crus-galli, Setaria viridis, Chenopodium album, Abutilon theophrasti)

-

Seeds of crop species for selectivity testing (e.g., corn, soybean)

-

This compound formulated for application

-

Spray chamber or appropriate application equipment

-

Greenhouse with controlled environmental conditions

Procedure:

-

Fill pots with the soil mix and sow the seeds of the weed and crop species at an appropriate depth.

-

Prepare a series of dilutions of the this compound formulation to achieve the desired application rates (e.g., 16 g a.i./ha, 63 g a.i./ha).

-

Apply the this compound solutions to the soil surface of the pots using a calibrated sprayer to ensure uniform coverage. Include an untreated control group.

-

Transfer the pots to a greenhouse with controlled temperature, humidity, and light conditions.

-

Water the pots as needed to maintain adequate soil moisture for germination and growth.

-

Visually assess the herbicidal efficacy and crop injury at regular intervals (e.g., 21 days after application) by comparing the treated plants to the untreated controls. Efficacy is typically rated on a scale of 0% (no effect) to 100% (complete kill).

Conclusion

The discovery and development of this compound exemplify a successful, rational approach to herbicide design, building upon existing chemical scaffolds to create a more effective and stable product. Its specific mode of action, the inhibition of VLCFAE, makes it a valuable tool for managing a broad spectrum of weeds, including some that are resistant to other herbicide classes. The various synthetic routes developed for this compound demonstrate the ongoing innovation in agrochemical manufacturing, aiming for higher efficiency and improved environmental profiles. This technical guide provides a comprehensive overview of the core scientific principles behind this compound, offering valuable insights for researchers and professionals in the agricultural sciences.

References

An In-Depth Technical Guide to the Mechanism of Action of Pyroxasulfone on Very-Long-Chain Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyroxasulfone is a pre-emergence herbicide belonging to the isoxazoline (B3343090) chemical class, recognized for its potent and long-lasting control of annual grasses and various broadleaf weeds.[1][2][3] Classified as a Group 15 (WSSA) or Group K3 (HRAC) herbicide, its primary mechanism of action is the potent inhibition of the biosynthesis of very-long-chain fatty acids (VLCFAs).[1][4] This guide provides a comprehensive technical overview of the biochemical pathway affected by this compound, its specific molecular target, the kinetic aspects of its inhibitory action, and detailed experimental protocols for its study.

Core Mechanism of Action: Inhibition of VLCFA Elongation

This compound exerts its herbicidal effects by disrupting the elongation of very-long-chain fatty acids, which are crucial components for plant development, particularly in the formation of cell membranes, cuticular waxes, and suberin. The herbicide is primarily absorbed by the roots and emerging shoots of germinating seedlings, where it inhibits growth and development before the weed emerges from the soil.

The molecular target of this compound is the VLCFA elongase (VLCFAE) complex , a multi-enzyme system located in the endoplasmic reticulum. This complex catalyzes the sequential addition of two-carbon units to a growing fatty acyl-CoA chain, typically starting from C16 or C18 precursors.

This compound specifically inhibits the first and rate-limiting step of this elongation cycle, which is catalyzed by 3-ketoacyl-CoA synthase (KCS) . By blocking the KCS enzyme, this compound prevents the condensation of malonyl-CoA with the acyl-CoA primer. This leads to a drastic reduction in the synthesis of VLCFAs (C20 and longer) and a subsequent accumulation of shorter-chain fatty acid precursors (e.g., C14:0 and C16:0). The inhibition affects multiple elongation steps, including the production of C20, C22, C24, C26, and C28 fatty acids.

The inhibition kinetics of this compound appear to be enzyme-specific. For instance, its inhibition of the Arabidopsis elongase FAE1 is time-dependent, whereas its inhibition of the rice elongase Q6F365 and other microsomal VLCFAEs is time-independent and reversible. This potent inhibition occurs at nanomolar concentrations, highlighting the high affinity of this compound for its target site.

Visualization of the Inhibitory Pathway

The following diagrams illustrate the biochemical pathway of VLCFA synthesis and the specific point of inhibition by this compound, as well as typical experimental workflows.

Quantitative Data on this compound Activity

While specific enzyme inhibition constants (IC₅₀ or Kᵢ) for this compound against isolated KCS enzymes are not widely published, its potent activity has been quantified at the organismal level. The following tables summarize dose-response data from various studies.

Table 1: ED₅₀ Values for this compound Growth Inhibition in Various Weed Species ED₅₀ (Effective Dose, 50%) refers to the herbicide concentration causing a 50% reduction in a measured growth parameter (e.g., biomass).

| Species | Soil Type | Growth Parameter | ED₅₀ (g a.i./ha) | Reference |

| Setaria faberi (Giant Foxtail) | Soil Clod Size <5 mm | Visual Growth Inhibition | 6.2 | |

| Setaria faberi (Giant Foxtail) | Soil Clod Size 5-15 mm | Visual Growth Inhibition | 10.2 | |

| Setaria faberi (Giant Foxtail) | Soil Clod Size >15 mm | Visual Growth Inhibition | 14.3 | |

| Lolium multiflorum (Italian Ryegrass) | Not Specified | Shoot Biomass Reduction | <50 | |

| Echinochloa crus-galli | Not Specified | >90% Control | 16 |

Table 2: LD₅₀ Values for this compound in Susceptible vs. Resistant Lolium rigidum LD₅₀ (Lethal Dose, 50%) refers to the herbicide dose required to kill 50% of the plant population.

| Lolium rigidum Population | Resistance Status | LD₅₀ (g a.i./ha) | Resistance Fold-Increase | Reference |

| SLR4 / VLR1 | Susceptible | ~10-15 | - | |

| 375-14 | Resistant | ~200 | 14.9 | |

| 198-15 | Resistant | ~180 | 13.5 | |

| EP162 | Resistant | ~160 | >10 |

Experimental Protocols

Protocol for Quantification of VLCFA Profile in Plant Tissue

This protocol details the extraction, derivatization, and analysis of fatty acids from plant tissue to determine the inhibitory effects of this compound.

Objective: To quantify changes in the very-long-chain fatty acid profile of plants following this compound treatment.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS).

Steps:

-

Plant Treatment and Tissue Collection:

-

Grow susceptible plants (e.g., Lolium, Echinochloa) in a controlled environment.

-

Apply this compound at various concentrations (including a no-treatment control) at the pre-emergence stage.

-

Harvest shoot or root tissue from young seedlings at a defined time point post-treatment. Immediately freeze in liquid nitrogen and store at -80°C.

-

-

Lipid Extraction:

-

Homogenize ~200 mg of frozen plant tissue.

-

Add 3 mL of isopropanol (B130326) containing 0.01% (w/v) butylated hydroxytoluene (BHT) to the homogenized tissue.

-

Incubate at 75°C for 15 minutes to inactivate lipolytic enzymes.

-

-

Transmethylation to Fatty Acid Methyl Esters (FAMEs):

-

After cooling, add 1.5 mL of 2.5% H₂SO₄ in methanol (B129727) to the extract.

-

Add a known amount of an internal standard (e.g., heptadecanoic acid, C17:0) for quantification.

-

Incubate at 80°C for 1 hour.

-

-

FAME Extraction:

-

Allow the sample to cool to room temperature.

-

Add 1.5 mL of deionized water and 1 mL of hexane (B92381).

-

Vortex vigorously for 1 minute, then centrifuge at low speed (e.g., 1000 x g) for 5 minutes to separate the phases.

-

Carefully collect the upper hexane phase, which contains the FAMEs, into a clean GC vial.

-

-

GC-MS Analysis:

-

Inject 1-2 µL of the hexane extract into a GC-MS system equipped with a suitable capillary column (e.g., DB-23 or similar).

-

Use a temperature program designed to separate FAMEs from C14 to C30.

-

Identify individual FAMEs by comparing their mass spectra and retention times with authentic standards.

-

Quantify the amount of each fatty acid by comparing its peak area to the peak area of the internal standard.

-

Protocol for In Vitro VLCFAE Inhibition Assay

This protocol describes how to measure the direct inhibitory effect of this compound on VLCFAE activity using microsomal fractions isolated from plants.

Objective: To determine the in vitro inhibitory potency of this compound on the total VLCFA elongase activity from a specific plant species.

Methodology: Radiometric enzyme assay using microsomal fractions.

Steps:

-

Plant Material:

-

Germinate seeds of the target plant (e.g., rice, wheat, Italian ryegrass) in the dark for 5-7 days to obtain etiolated seedlings, which have high VLCFAE activity.

-

-

Microsome Isolation:

-

Harvest and chop ~50 g of etiolated shoots on ice.

-

Homogenize in a cold extraction buffer (e.g., 100 mM HEPES-KOH pH 7.5, 330 mM sucrose, 1 mM EDTA, and protease inhibitors).

-

Filter the homogenate through layers of cheesecloth and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet debris and mitochondria.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a small volume of storage buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

VLCFAE Activity Assay:

-

Prepare a reaction mixture containing: assay buffer (e.g., 100 mM HEPES-KOH pH 7.2), ATP, CoA, NADPH, and a radiolabeled substrate, typically [¹⁴C]malonyl-CoA.

-

Add a non-radiolabeled acyl-CoA primer (e.g., C18:0-CoA).

-

Add various concentrations of this compound (dissolved in DMSO) to the reaction tubes. Include a DMSO-only control.

-

Initiate the reaction by adding a specific amount of microsomal protein (e.g., 50-100 µg).

-

Incubate at 30°C for 30-60 minutes.

-

-

Stopping the Reaction and Product Extraction:

-

Stop the reaction by adding a strong base (e.g., 2 M KOH in 50% ethanol) and incubate at 80°C for 1 hour to saponify the fatty acyl-CoAs.

-

Acidify the mixture with concentrated HCl.

-

Extract the resulting free fatty acids with hexane.

-

Wash the hexane phase with water to remove any remaining [¹⁴C]malonyl-CoA.

-

-

Quantification:

-

Evaporate the hexane and redissolve the fatty acid residue in a scintillation cocktail.

-

Measure the incorporated radioactivity using a liquid scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to the control and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Conclusion

This compound is a highly effective herbicide that acts through the specific and potent inhibition of 3-ketoacyl-CoA synthase (KCS), a critical enzyme in the very-long-chain fatty acid biosynthesis pathway. This targeted disruption leads to a cascade of metabolic failures in developing weeds, preventing their emergence and establishment. The differences in sensitivity of KCS enzymes between weed and crop species contribute to this compound's selectivity. The detailed methodologies provided herein offer a robust framework for researchers to investigate the nuanced interactions of this compound and other potential inhibitors with the plant VLCFA elongase system.

References

Pyroxasulfone: A Technical Guide to its Herbicidal Activity Against Grass and Broadleaf Weeds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyroxasulfone is a pre-emergence herbicide that provides broad-spectrum control of annual grasses and small-seeded broadleaf weeds.[1] Discovered and developed by K-I Chemical Research Institute Co., Ltd., Kumiai Chemical Industry Co., Ltd., and Ihara Chemical Industry Co., Ltd., it is a next-generation herbicide belonging to the isoxazoline (B3343090) class of chemistry.[1][2] this compound is classified as a Group 15 herbicide by the Weed Science Society of America (WSSA) and as a Group K3 herbicide by the Herbicide Resistance Action Committee (HRAC).[1][3] Its unique mode of action, inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs), makes it a valuable tool for managing herbicide-resistant weeds. This technical guide provides an in-depth overview of this compound's herbicidal activity, mechanism of action, and the experimental protocols used to evaluate its efficacy.

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Biosynthesis

This compound's herbicidal effect stems from its ability to inhibit the elongation of very-long-chain fatty acids (VLCFAs) in plants. VLCFAs are crucial components of cell membranes and are essential for various physiological processes, including cell division and the formation of viable root and shoot systems in developing seedlings.

The primary target of this compound is the enzyme system known as VLCFA elongases (VLCFAEs). By blocking the activity of these enzymes, this compound disrupts the synthesis of VLCFAs, leading to an accumulation of fatty acid precursors and a drastic reduction in the production of fatty acids with 20 or more carbons. This disruption of VLCFA biosynthesis ultimately inhibits the growth of germinating weeds, particularly the elongation of shoots and roots, causing the seedlings to die before they can emerge from the soil.

The following diagram illustrates the inhibition of the VLCFA biosynthesis pathway by this compound.

Herbicidal Activity and Weed Control Spectrum

This compound demonstrates potent pre-emergence herbicidal activity against a wide range of annual grass and broadleaf weeds at lower application rates compared to other commercial herbicides. It is particularly effective on small-seeded broadleaf species.

Quantitative Efficacy Data

The following tables summarize the herbicidal efficacy of this compound against various weed species from greenhouse and field studies.

Table 1: Efficacy of Pre-emergence this compound on Grass Weeds

| Weed Species | Application Rate (g a.i./ha) | % Control (Days After Treatment) | Reference |

| Echinochloa crus-galli (Barnyardgrass) | 100 | ≥80% (28 DAT) | |

| Chloris elata | 100 | Effective Control | |

| Digitaria horizontalis (Crabgrass) | 100 | Effective Control | |

| Digitaria insularis | 100 | Effective Control | |

| Eleusine indica (Goosegrass) | 100 | Effective Control | |

| Lolium perenne ssp. multiflorum (Italian Ryegrass) | 100 | Effective Control | |

| Panicum maximum | 100 | Effective Control | |

| Urochloa decumbens | 100 | Effective Control | |

| Seven Grass Species | 16 | >90% | |

| Urochloa platyphylla, Sorghum halepense, Eriochloa villosa | 32 | >90% |

Table 2: Efficacy of Pre-emergence this compound on Broadleaf Weeds

| Weed Species | Application Rate (g a.i./ha) | % Control (Days After Treatment) | Reference |

| Amaranthus viridis (Slender Amaranth) | 100 | Effective Control | |

| Amaranthus spp. (Pigweed) | 32 | >90% | |

| Conyza spp. (Horseweed) | 50 | 99% (42 DAT) | |

| Raphanus raphanistrum (Wild Radish) | 100 | Effective Control | |

| Spermacoce latifolia | 100 | Effective Control | |

| Spermacoce verticillata | 100 | Effective Control | |

| Chenopodium album (Common Lambsquarters) | 63-125 | >90% | |

| Abutilon theophrasti (Velvetleaf) | 63-125 | >90% |

Table 3: Comparative Efficacy of this compound, S-metolachlor, and Trifluralin (B1683247) on Conyza spp.

| Herbicide | Application Rate (g a.i./ha) | % Control at 28 DAT | % Control at 42 DAT | Reference |

| This compound | 50 | 100 | 99 | |

| This compound | 100 | 100 | - | |

| This compound | 150 | 100 | - | |

| This compound | 200 | 100 | - | |

| This compound | 250 | 100 | - | |

| S-metolachlor | 960 | <96 | - | |

| S-metolachlor | 1920 | 100 | - | |

| Trifluralin | 562.5 | <96 | - | |

| Trifluralin | 1125 | <96 | - |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline typical experimental protocols for evaluating the herbicidal activity of this compound.

Greenhouse Efficacy Study

This protocol is designed to assess the pre-emergence efficacy of this compound on various weed species under controlled greenhouse conditions.

Methodology Details:

-

Experimental Setup: The experiment is typically conducted in a greenhouse using a completely randomized design with multiple replications (e.g., six). Pots (e.g., 5.0 dm³) are filled with a suitable soil type, such as dystrophic Red Latosol.

-

Weed Species: A range of grass and broadleaf weed species are selected for evaluation.

-

Herbicide Treatments: this compound is applied at various doses (e.g., 50, 100, 150, 200, and 250 g a.i./ha). For comparison, commercial standards like S-metolachlor (e.g., 960 and 1920 g a.i./ha) and trifluralin (e.g., 562.5 and 1125 g a.i./ha) are included, along with an untreated control.

-

Application: Herbicides are applied as a pre-emergence treatment to the soil surface.

-

Evaluation: Weed control is visually assessed at regular intervals (e.g., 14, 28, and 42 days after treatment) using a scale of 0% (no control) to 100% (complete control). At the final evaluation, the fresh or dry weight of the weed shoots is measured to quantify biomass reduction.

Field Efficacy Trial

Field trials are essential to evaluate the performance of this compound under real-world agricultural conditions.

Methodology Details:

-

Site Selection: The trial is established in a field with a natural or seeded infestation of the target weed species.

-

Experimental Design: A randomized complete block design is commonly used with multiple replications.

-

Treatments and Application: this compound is applied at various rates, often in comparison to other registered herbicides and an untreated check. Application is typically done pre-emergence.

-

Data Collection: Weed density and biomass are assessed at different time points after application. Crop injury, if applicable, is also visually rated.

-

Statistical Analysis: Data are subjected to analysis of variance (ANOVA) to determine significant differences between treatments.

Conclusion

This compound is a highly effective pre-emergence herbicide with a broad spectrum of activity against key annual grass and broadleaf weeds. Its novel mode of action, the inhibition of VLCFA biosynthesis, provides an essential tool for weed resistance management. The quantitative data and experimental protocols presented in this guide offer a comprehensive technical overview for researchers and scientists working in the field of weed science and herbicide development. With its high efficacy at low application rates and long residual activity, this compound is poised to play a significant role in sustainable weed management strategies in various cropping systems.

References

The Environmental Fate and Toxicological Profile of Pyroxasulfone and its Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and toxicology of the herbicide pyroxasulfone and its principal metabolites. The information is compiled from regulatory agency assessments and scientific literature, offering a detailed resource for professionals in environmental science and toxicology.

Environmental Fate

This compound is a pre-emergence herbicide used for the control of annual grasses and broadleaf weeds.[1] Its environmental behavior is characterized by moderate to high persistence in soil and mobility, which, along with its metabolites, dictates its potential for environmental exposure.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 391.3 g/mol | [2] |

| Water Solubility | 3.49 mg/L (at 20°C) | [2][3] |

| Vapor Pressure | 2.4 x 10⁻⁶ Pa (at 25°C) | [3] |

| Octanol-Water Partition Coefficient (log Kow) | 2.39 (at 25°C) |

Environmental Dissipation

This compound dissipates in the environment primarily through microbial-mediated degradation. It is stable to hydrolysis.

Table 2: Environmental Fate of this compound

| Parameter | Value | Conditions | Reference |

| Soil | |||

| Aerobic Half-life (DT₅₀) | 142 - 533 days | Laboratory | |

| Anaerobic Half-life (DT₅₀) | 145 - 156 days | Laboratory | |

| Field Dissipation Half-life (DT₅₀) | 16 - 134 days | Field | |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 57 - 119 L/kg | ||

| Aquatic | |||

| Aquatic Field Dissipation Half-life (DT₅₀) - Water | 0.58 - 0.67 days | Field | |

| Aquatic Field Dissipation Half-life (DT₅₀) - Sediment | 2.5 - 3.2 days | Field |

Metabolites

The primary degradation products of this compound in the environment are M-1 (5-difluoromethoxy-1H-pyrazol-4-yl methanesulfonic acid), M-3 (5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid), and M-25. The metabolite M-1 has been shown to be very persistent in laboratory studies, with a half-life ranging from 8 to 65 years.

Toxicology

This compound exhibits low acute toxicity via oral, dermal, and inhalation routes. However, repeated exposure can lead to adverse effects in several target organs.

Mammalian Toxicology

Table 3: Summary of Toxicological Endpoints for this compound

| Study | Species | NOAEL | LOAEL | Key Effects | Reference |

| Acute Oral | Rat | - | >2000 mg/kg bw | - | |

| Acute Dermal | Rat | - | >2000 mg/kg bw | - | |

| Acute Inhalation | Rat | - | >6.56 mg/L | - | |

| 90-Day Oral | Dog | 2 mg/kg/day | 10 mg/kg/day | Axonal/myelin degeneration in the sciatic nerve, inflammation of skeletal muscle, impaired limb function. | |

| 1-Year Chronic | Dog | 2 mg/kg/day | 10 mg/kg/day | Impaired hind limb function, ataxia, tremors, axonal/myelin degeneration of the sciatic nerve and spinal cord sections. | |

| Carcinogenicity | Rat | - | - | Urinary bladder transitional cell papillomas in males at high doses. Classified as "Not Likely to be Carcinogenic to Humans" at doses that do not cause urinary tract calculi. | |

| Developmental Neurotoxicity | Rat | 100 mg/kg/day | 300 mg/kg/day | Decreased brain weight and morphometric changes in offspring. |

The metabolites M-1 and M-3 exhibit low acute oral toxicity in rats (LD50 >2000 mg/kg).

Ecotoxicology

Table 4: Ecotoxicological Profile of this compound

| Organism | Test | Endpoint | Value | Reference |

| Rainbow Trout | 96-hr Acute | LC₅₀ | >2.2 mg/L | |

| Daphnia magna | 48-hr Acute | EC₅₀ | >4.4 mg/L | |

| Green Algae | 96-hr Acute | EbC₅₀ | 0.00038 mg/L | |

| Bobwhite Quail | Acute Oral | LD₅₀ | >2250 mg/kg bw | |

| Honeybee | 48-hr Acute Contact | LD₅₀ | >100 µ g/bee |

Experimental Protocols

The environmental fate and toxicology studies for this compound have generally been conducted following internationally recognized guidelines, primarily those from the Organisation for Economic Co-operation and Development (OECD).

Aerobic and Anaerobic Transformation in Soil (OECD 307)

Objective: To determine the rate and route of degradation of this compound in soil under aerobic and anaerobic conditions.

Methodology:

-

Test System: Soil samples are collected, sieved, and characterized (pH, organic carbon content, texture, etc.).

-

Application: ¹⁴C-labeled this compound is applied to the soil samples at a concentration relevant to its agricultural use.

-

Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture level. For aerobic conditions, a continuous flow of air is maintained. For anaerobic conditions, the soil is flooded, and the system is purged with an inert gas (e.g., nitrogen) to establish and maintain anaerobiosis.

-

Sampling: At predetermined intervals, replicate soil samples are taken for analysis.

-

Extraction and Analysis: Soil samples are extracted with appropriate solvents. The extracts are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) with radiometric detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify this compound and its transformation products.

-

Data Analysis: The dissipation half-lives (DT₅₀ and DT₉₀) of this compound and the formation and decline of major metabolites are calculated.

Chronic Toxicity Study in Dogs (Following principles of OECD 452)

Objective: To determine the potential adverse effects of long-term, repeated oral exposure to this compound in a non-rodent species.

Methodology:

-

Test Animals: Beagle dogs are typically used. Animals are acclimatized to laboratory conditions before the study begins.

-

Dose Administration: this compound is administered daily, often in capsules, for a period of at least 12 months. At least three dose levels and a control group are used.

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded regularly.

-

Clinical Pathology: Blood and urine samples are collected at specified intervals for hematology, clinical chemistry, and urinalysis.

-

Necropsy and Histopathology: At the end of the study, all animals are subjected to a full necropsy. Organs are weighed, and tissues from all major organs are examined microscopically.

-

Data Analysis: The No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) are determined based on statistically significant treatment-related effects.

Analytical Method for Residue Analysis in Soil and Water

Objective: To quantify the residues of this compound and its metabolites in environmental matrices.

Methodology:

-

Sample Preparation:

-

Soil: A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often employed. Soil samples are extracted with an organic solvent like acetonitrile. The extract is then cleaned up using dispersive solid-phase extraction (dSPE) with a combination of sorbents to remove interfering matrix components.

-

Water: Water samples are typically fortified with the analytes and may undergo solid-phase extraction (SPE) for concentration and cleanup.

-

-

Instrumental Analysis: The final extracts are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique provides high sensitivity and selectivity for the detection and quantification of this compound and its metabolites.

-

Quantification: Quantification is achieved by comparing the response of the analytes in the sample to a calibration curve prepared with analytical standards of known concentrations.

Mandatory Visualizations

References

A Technical Deep Dive into Pyroxasulfone's Journey in Plants: Absorption, Translocation, and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyroxasulfone is a pre-emergence herbicide widely employed for the control of annual grasses and various broadleaf weeds in a range of crops, including wheat, corn, and soybean.[1] Its efficacy is rooted in its ability to inhibit the biosynthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants, a mode of action that places it in the Herbicide Resistance Action Committee (HRAC) Group K3.[2] This technical guide provides an in-depth exploration of the absorption, translocation, and metabolic fate of this compound within plants, offering valuable insights for researchers in weed science, crop protection, and herbicide development.

Absorption: The Gateway into the Plant

This compound is primarily absorbed from the soil by the roots of emerging seedlings.[2] Its soil-applied nature means that its journey into the plant begins in the subterranean environment. The efficiency of root uptake can be influenced by various soil properties and environmental conditions. Once absorbed by the roots, this compound enters the plant's vascular system to be transported to its sites of action.

Translocation: Movement Through the Vascular Highway

Following root absorption, this compound is translocated throughout the plant primarily via the xylem, the principal water-conducting tissue. This apoplastic movement carries the herbicide upwards from the roots to the shoots and leaves, where it can exert its inhibitory effects on VLCFA synthesis.[2] The extent and rate of translocation can vary between plant species and are critical factors in determining the herbicide's selectivity and efficacy.

Metabolism: The Plant's Detoxification Machinery

The ability of a plant to metabolize this compound is a key determinant of its tolerance or susceptibility to the herbicide. Tolerant crops like wheat can rapidly detoxify this compound, while susceptible weeds metabolize it at a much slower rate.[1] The primary metabolic pathway involves the cleavage of the methyl sulfone bridge of the parent compound.

In wheat, this process is initiated by glutathione (B108866) conjugation, leading to the formation of a cysteine conjugate of the isoxazoline (B3343090) ring (M-26). This is followed by deamination to form M-29, which is then conjugated with glucose to produce M-29-glc. In other crops such as corn and soybean, as well as in rotational crops, a similar cleavage of the methyl sulfone bridge occurs, yielding metabolites like M-1 and M-25 from the pyrazole (B372694) portion and M-3 through further reactions.

Quantitative Data Summary

The following tables summarize the quantitative data on the metabolism of this compound in wheat and the susceptible weed, rigid ryegrass.

| Plant Species | Time After Treatment (Days) | Parent this compound (%) | M-26 (%) | M-29 (%) | M-29-glc (%) | Total Main Metabolites (%) |

| Wheat | 1 | 20.0 | 25.4 | 12.3 | 17.2 | 54.9 |

| 2 | 12.1 | 18.7 | 10.9 | 28.3 | 57.9 | |

| 4 | 6.9 | 10.2 | 8.5 | 42.1 | 60.8 | |

| Rigid Ryegrass | 1 | 46.4 | 15.3 | 4.1 | 2.5 | 21.9 |

| 2 | 35.8 | 20.1 | 5.9 | 4.7 | 30.7 | |

| 4 | 25.1 | 23.5 | 8.2 | 7.6 | 39.3 |

| Plant Species | Time After Treatment (Days) | Parent this compound (µg eq./g) | Total Main Metabolites (µg eq./g) |

| Wheat | 1 | 0.74 | 2.03 |

| 2 | 0.58 | 2.78 | |

| 4 | 0.63 | 5.59 | |

| Rigid Ryegrass | 1 | 1.07 | 0.50 |

| 2 | 0.99 | 0.85 | |

| 4 | 1.03 | 1.61 |

Experimental Protocols

Radiolabeled Herbicide Metabolism Study in Seedlings

This protocol outlines the general procedure for investigating the metabolism of this compound in plants using a radiolabeled compound.

-

Plant Material and Growth Conditions: Wheat (Triticum aestivum) and rigid ryegrass (Lolium rigidum) seeds are sown in pots containing a suitable growth medium. Seedlings are grown in a controlled environment with defined temperature, humidity, and light cycles.

-

Radiolabeled Compound: [Isoxazoline-3-¹⁴C]this compound with a specific radioactivity of 1.7 MBq/mg and a radiochemical purity of over 99% is used.

-

Herbicide Application: A solution of ¹⁴C-pyroxasulfone is applied to the leaves of seedlings at a specific growth stage (e.g., 3 to 4 leaf stage).

-

Sample Collection: At designated time points after treatment (e.g., 1, 2, and 4 days), the treated seedlings are harvested.

-

Extraction: The plant material is homogenized and extracted with an appropriate solvent system (e.g., acetonitrile (B52724)/water) to isolate the parent herbicide and its metabolites.

-

Analysis:

-

Thin-Layer Chromatography (TLC): The extracts are spotted on TLC plates and developed in a suitable solvent system to separate the different radioactive compounds. The distribution of radioactivity on the plate is visualized and quantified using a bio-imaging analyzer.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For identification of metabolites, the radioactive spots from the TLC plate are scraped, eluted, and analyzed by LC-MS. This allows for the determination of the mass-to-charge ratio of the metabolites, aiding in their structural elucidation.

-

-

Quantification: The amount of radioactivity in the parent compound and each metabolite is quantified to determine their relative proportions at each time point. The total amount of absorbed radioactivity is also measured to calculate the concentration of this compound and its metabolites in the plant tissue.

Analysis of this compound and its Metabolites by HPLC-MS/MS

This protocol provides a general framework for the quantitative analysis of this compound and its key metabolites (M-1, M-3, M-25) in plant matrices.

-

Sample Preparation and Extraction:

-

Plant samples (e.g., straw, grain) are homogenized.

-

For the extraction of this compound and metabolite M-3, an acetone/water mixture is used. The extract is then subjected to liquid-liquid extraction with ethyl acetate (B1210297) for this compound and a subsequent liquid-liquid extraction after acidification for M-3. The extracts are purified using solid-phase extraction (SPE).

-

For the extraction of metabolite M-1, water is used as the extraction solvent. The extract is then purified using SPE.

-

-

HPLC-MS/MS Analysis:

-

Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC/MS/MS) is used for analysis.

-

Chromatographic Conditions:

-

Column: A suitable reversed-phase column, such as a C18 column, is used for separation.

-

Mobile Phase: A gradient elution with a mixture of acetonitrile and water (often with a modifier like formic acid) is typically employed.

-

Flow Rate: A constant flow rate is maintained throughout the analysis.

-

Column Temperature: The column is maintained at a constant temperature to ensure reproducible retention times.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes is used to detect the different analytes.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting specific precursor-to-product ion transitions for each analyte to ensure high selectivity and sensitivity.

-

-

-

Quantification: Calibration curves are generated using certified reference standards of this compound and its metabolites. The concentration of each analyte in the plant samples is determined by comparing its peak area to the calibration curve.

Visualizations

Caption: Experimental workflow for studying this compound in plants.

Caption: Absorption and translocation pathway of this compound in plants.

Caption: Metabolic pathway of this compound in plants.

References

An In-depth Technical Guide on the Initial Effects of Pyroxasulfone on Soil Microbial Communities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial scientific findings regarding the impact of the pre-emergent herbicide Pyroxasulfone on soil microbial communities. It synthesizes quantitative data, details common experimental protocols, and visualizes key workflows to support further research and development.

Executive Summary

This compound is a widely used herbicide that inhibits the biosynthesis of very-long-chain fatty acids in weeds.[1] Its persistence in soil, however, raises concerns about its non-target effects on crucial soil microbial communities.[2][3][4][5] Initial studies indicate that this compound application can lead to a temporary reduction in both microbial populations and enzymatic activities. The extent of this impact and the subsequent recovery are influenced by factors such as application rate, soil type, and environmental conditions. Notably, dehydrogenase activity and bacterial counts have been identified as particularly sensitive indicators of this compound's effects. While long-term risks may be minimal as the microbial community often recovers, the short-term disruptions warrant careful consideration in agricultural practices.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key soil microbial parameters as reported in initial studies.

Table 2.1: Effects of this compound on Soil Enzyme Activities

| Enzyme | This compound Concentration | Soil Type | Observed Effect | Duration of Effect | Reference |

| Dehydrogenase (DHA) | 76.5 to 255 g ha⁻¹ | Not Specified | Initial reduction; most sensitive enzyme | Short-lived, transitory | |

| Alkaline Phosphatase (APA) | 76.5 to 255 g ha⁻¹ | Not Specified | Initial reduction | Short-lived, transitory | |

| Urease | 76.5 to 255 g ha⁻¹ | Not Specified | Initial reduction | Inhibition recovered over time | |

| Urease | Not Specified | Not Specified | Non-significant effect | Not Specified |

Table 2.2: Effects of this compound on Soil Microbial Populations

| Microbial Group | This compound Concentration | Soil Type | Observed Effect | Duration of Effect | Reference |

| Bacteria | 76.5 to 255 g ha⁻¹ | Not Specified | Highest reduction in abundance | Recovered over time | |

| Fungi | 76.5 to 255 g ha⁻¹ | Not Specified | Initial reduction | Recovered over time | |

| Actinomycetes | 76.5 to 255 g ha⁻¹ | Not Specified | Initial reduction | Recovered over time | |

| Various Phyla | Various doses | Sugarcane Rhizosphere | Altered bacterial diversity and composition | Significant after 30 days |

Table 2.3: Biodegradation of this compound by Specific Microbial Species

| Microbial Species | This compound Concentration | Incubation Time | Biodegradation Efficiency (Parameter) | Reference |

| Bacillus thuringiensis | 750 ppm | 7 days | 91% (COD), 88% (BOD5), 90% (TOC) | |

| Fusarium fujikuroi | 750 ppm | 7 days | 93% (COD), 83% (BOD5), 86% (TOC) | |

| Bacillus simplex | 750 ppm | 7 days | 70-80% (COD, BOD5, TOC) | |

| Bacillus megaterium | 750 ppm | 7 days | 70-80% (COD, BOD5, TOC) | |

| Clostridium tetani | 750 ppm | 7 days | 55% (COD), 61% (BOD5), 60% (TOC) |

COD: Chemical Oxygen Demand; BOD5: Biochemical Oxygen Demand (5-day); TOC: Total Organic Carbon

Experimental Protocols

This section details the methodologies commonly employed in studies assessing the impact of this compound on soil microbial communities.

3.1 Field Study Protocol for Assessing Microbial Activity

This protocol is synthesized from multi-year field studies examining this compound's impact.

-

Site Selection and Experimental Design:

-

Establish field plots in a suitable agricultural setting.

-

Use a split-plot or randomized block design.

-

Treatments should include a control (no herbicide) and multiple this compound application rates (e.g., 76.5 g ha⁻¹, 127.5 g ha⁻¹, 255 g ha⁻¹).

-

-

Herbicide Application:

-

Apply this compound as a pre-emergence herbicide to the soil surface using calibrated spraying equipment to ensure uniform distribution.

-

-

Soil Sampling:

-

Collect soil samples at predetermined intervals (e.g., 0, 7, 15, 30, 60, and 90 days) after application.

-

From each plot, collect multiple soil cores (e.g., 0-15 cm depth) and composite them to form a representative sample.

-

Store samples at 4°C for microbial analysis.

-

-

Enumeration of Microbial Populations:

-

Use serial dilution and plate count methods on appropriate selective media.

-

Bacteria: Nutrient Agar or Tryptic Soy Agar.

-

Fungi: Rose Bengal Agar or Martin's Medium.

-

Actinomycetes: Starch Casein Agar.

-

-

Incubate plates under appropriate conditions (e.g., 28-30°C) and count colony-forming units (CFUs).

-

-

Soil Enzyme Assays:

-

Dehydrogenase Activity (DHA): Measure the reduction of 2,3,5-triphenyltetrazolium chloride (TTC) to triphenyl formazan (B1609692) (TPF). Incubate soil with TTC solution and measure the absorbance of the extracted TPF spectrophotometrically.

-

Alkaline Phosphatase Activity (APA): Use p-nitrophenyl phosphate (B84403) (pNPP) as a substrate. Incubate soil with pNPP solution and measure the p-nitrophenol released spectrophotometrically.

-

Urease Activity: Quantify the ammonia (B1221849) released after incubating the soil with a urea (B33335) solution.

-

3.2 Laboratory Biodegradation Protocol

This protocol is based on liquid culture experiments designed to assess the biodegradation potential of specific microbial isolates.

-

Microorganism Isolation and Culture:

-

Isolate bacteria and fungi from soil samples, potentially from areas with no prior exposure to this compound.

-

Identify the isolates using standard microbiological and molecular techniques.

-

Grow pure cultures in a suitable liquid medium to achieve a specific cell density (e.g., 10⁷ CFU/ml).

-

-

Experimental Setup:

-

In sterile Erlenmeyer flasks, add a defined liquid mineral salts medium.

-

Spike the medium with a known concentration of this compound (e.g., 750 ppm).

-

Inoculate the flasks with the prepared microbial cultures. Include uninoculated flasks as controls.

-

-

Incubation:

-

Incubate the flasks on an orbital shaker (e.g., 130 rpm) at a constant temperature (e.g., 27°C) for a set period (e.g., 8-14 days).

-

-

Analysis of Biodegradation:

-

Collect samples from the flasks daily.

-

Filter the samples to remove microbial biomass.

-

Analyze the filtrate for:

-

Total Organic Carbon (TOC): To measure the overall decrease in organic carbon.

-

Chemical Oxygen Demand (COD): To quantify the amount of oxidizable organic material.

-

Biochemical Oxygen Demand (BOD5): To assess the amount of biodegradable organic matter.

-

-

The percentage reduction in these parameters over time indicates the extent of biodegradation.

-

Visualizations: Workflows and Logical Relationships

4.1 Standard Experimental Workflow for Field Assessment

The following diagram illustrates the typical workflow for a field study investigating the effects of this compound on soil microbial communities.

References

Elucidating the Mode of Action of Pyroxasulfone in Inhibiting Shoot Elongation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyroxasulfone is a potent pre-emergent herbicide that effectively controls a wide range of annual grasses and broadleaf weeds. Its primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis, a critical process for plant growth and development. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound inhibits shoot elongation. It details the targeted enzymatic pathways, presents quantitative data on its inhibitory effects, and provides comprehensive experimental protocols for key assays used to study its mode of action. Visual diagrams of the signaling pathway and experimental workflows are included to facilitate a deeper understanding of the subject matter.

Introduction

This compound is a member of the isoxazoline (B3343090) class of herbicides and is classified under the Herbicide Resistance Action Committee (HRAC) Group K3.[1][2] It is a soil-applied herbicide that is absorbed by the roots and emerging shoots of germinating weeds.[3][4] The primary molecular target of this compound is the very-long-chain fatty acid elongase (VLCFAE) enzyme system located in the endoplasmic reticulum.[5] VLCFAs are fatty acids with chain lengths of 20 carbons or more, and they are essential precursors for the biosynthesis of various cellular components, including cuticular waxes, suberin, and sphingolipids, all of which are vital for cell membrane integrity, cell division, and ultimately, plant growth. By inhibiting VLCFAE, this compound disrupts the production of these crucial molecules, leading to a cascade of events that culminate in the cessation of shoot and root elongation and eventual seedling death.

Molecular Mechanism of Action

This compound's herbicidal activity stems from its specific and potent inhibition of VLCFA elongases. This inhibition disrupts the multi-enzyme complex responsible for the sequential addition of two-carbon units to fatty acid chains.

Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Elongases

The biosynthesis of VLCFAs involves a four-step elongation cycle catalyzed by a membrane-bound enzyme complex in the endoplasmic reticulum. This compound specifically inhibits the condensing enzyme, 3-ketoacyl-CoA synthase (KCS), which is the first and rate-limiting step of the elongation cycle. This inhibition has been shown to be potent and can be either reversible or irreversible depending on the specific elongase and plant species. This compound has been demonstrated to inhibit multiple elongation steps in the VLCFA biosynthesis pathway, including the conversion of C18:0 to C20:0, C20:0 to C22:0, C22:0 to C24:0, C24:0 to C26:0, and C26:0 to C28:0. This broad inhibition of VLCFA synthesis leads to a significant reduction in the pool of these essential fatty acids and an accumulation of their C16 and C18 precursors.

Downstream Effects on Plant Development

The depletion of VLCFAs has profound consequences on plant development, particularly during the critical stages of germination and seedling establishment.

-

Disruption of Cell Membrane Integrity: VLCFAs are integral components of sphingolipids and other complex lipids that are essential for the structure and function of cellular membranes. Inhibition of VLCFA synthesis compromises membrane integrity, leading to impaired cell function and viability.

-

Inhibition of Cell Division and Elongation: The proper formation of new cells and their subsequent expansion are heavily reliant on a steady supply of VLCFAs for membrane biogenesis. This compound-induced depletion of VLCFAs directly interferes with cell division and elongation in the apical meristems of both shoots and roots, resulting in stunted growth.

-

Impaired Cuticle Formation: The plant cuticle, a protective waxy layer on the epidermis, is primarily composed of VLCFA derivatives. A deficient cuticle, resulting from this compound action, leads to increased water loss and susceptibility to environmental stresses.

The following diagram illustrates the signaling pathway of this compound's mode of action.

Caption: this compound inhibits VLCFA elongase, disrupting VLCFA biosynthesis and subsequent processes.

Quantitative Data on this compound's Inhibitory Effects

The efficacy of this compound in inhibiting shoot elongation and VLCFAE activity has been quantified in various studies. The following tables summarize key quantitative data.

Table 1: Inhibition of Shoot Elongation by this compound in Various Plant Species

| Plant Species | Parameter | Value | Reference |

| Sugar beet (Beta vulgaris) | GR50 (µg/kg soil) | 32.5 - 130 | |

| Canola (Brassica napus) | ED50 (µg/kg soil) | 6 - 53 | |

| Wheat (Triticum aestivum) | ED50 (µg/kg soil) | > 100 | |

| Italian ryegrass (Lolium multiflorum) | ED50 (µg/kg soil) | < 10 | |

| Barnyardgrass (Echinochloa crus-galli) | ED90 (g ai/ha) | 16 | |

| Redroot pigweed (Amaranthus retroflexus) | ED50 (g ai/ha) | 170 | |

| Common lambsquarters (Chenopodium album) | ED50 (g ai/ha) | 219 |

GR50: Concentration causing 50% growth reduction. ED50/ED90: Effective dose causing 50%/90% inhibition.

Table 2: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Elongase Activity by this compound

| Plant Species | Assay Type | IC50 Value | Reference |

| Rice (Oryza sativa) | Microsomal VLCFAE activity | Not specified, potent inhibition at nM concentrations | |

| Italian ryegrass (Lolium multiflorum) | Microsomal VLCFAE activity | Not specified, potent inhibition | |

| Wheat (Triticum aestivum) | Microsomal VLCFAE activity | Less sensitive than susceptible species | |

| Corn (Zea mays) | Microsomal VLCFAE activity | Less sensitive than susceptible species |

IC50: Concentration causing 50% inhibition of enzyme activity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mode of action of this compound.

Seedling Shoot Elongation Inhibition Bioassay

This bioassay is used to determine the dose-dependent effect of this compound on the shoot growth of susceptible plant species.

Workflow Diagram:

Caption: Workflow for the seedling shoot elongation inhibition bioassay.

Materials:

-

Petri dishes (9 cm diameter)

-

Agar (B569324) or Gelrite

-

Hoagland's No. 2 basal salt mixture

-

This compound stock solution (in acetone)

-

Seeds of a susceptible indicator species (e.g., sugar beet, Italian ryegrass)

-

1% sodium hypochlorite (B82951) solution

-

Sterile distilled water

-

Growth chamber with controlled light and temperature

Procedure:

-

Media Preparation: Prepare an appropriate growth medium (e.g., 0.8% agar with 1/2 strength Hoagland's solution). Autoclave to sterilize. Cool the medium to approximately 50°C.

-

Herbicide Incorporation: Add the this compound stock solution to the molten agar to achieve a range of final concentrations (e.g., 0, 1, 10, 100, 1000 nM). Also, prepare a control medium with acetone (B3395972) only. Pour the media into sterile Petri dishes and allow them to solidify.

-

Seed Sterilization: Surface sterilize the seeds by washing them in 70% ethanol for 1 minute, followed by a 10-minute wash in 1% sodium hypochlorite solution. Rinse the seeds thoroughly with sterile distilled water (3-5 times).

-

Plating: Aseptically place a defined number of sterilized seeds (e.g., 10-15) on the surface of the solidified medium in each Petri dish.

-

Incubation: Seal the Petri dishes with parafilm and place them in a growth chamber with controlled conditions (e.g., 25°C, 16-hour light/8-hour dark cycle).

-

Measurement: After a specified period (e.g., 7-10 days), measure the shoot length of the seedlings from the coleoptile node to the tip of the longest leaf.

-

Data Analysis: Calculate the average shoot length for each concentration and express it as a percentage of the control. Plot the percentage inhibition against the logarithm of the this compound concentration to generate a dose-response curve and determine the GR50 or ED50 value.

In Vitro VLCFA Elongase Activity Assay

This assay directly measures the inhibitory effect of this compound on the VLCFAE enzyme complex using isolated plant microsomes.

Workflow Diagram:

Caption: Workflow for the in vitro VLCFA elongase activity assay.

Materials:

-

Etiolated plant seedlings (e.g., rice, wheat)

-

Homogenization buffer (e.g., 100 mM HEPES-KOH pH 7.5, 330 mM sucrose, 1 mM EDTA, 1 mM DTT)

-

Reaction buffer (e.g., 100 mM HEPES-KOH pH 7.5, 1 mM ATP, 0.5 mM CoA, 1 mM NADPH, 1 mM NADH)

-

[1-14C]Malonyl-CoA (radioactive substrate)

-

Acyl-CoA substrate (e.g., C18:0-CoA)

-

This compound stock solution (in DMSO)

-

Reagents for fatty acid extraction and derivatization (e.g., methanol, chloroform, HCl)

-

Gas chromatography-mass spectrometry (GC-MS) system

Procedure:

-

Microsome Isolation:

-

Homogenize etiolated seedlings in ice-cold homogenization buffer using a mortar and pestle or a blender.

-

Filter the homogenate through layers of cheesecloth or Miracloth.

-

Perform differential centrifugation: first at a low speed (e.g., 10,000 x g for 10 min) to pellet cell debris, chloroplasts, and mitochondria.

-

Collect the supernatant and subject it to ultracentrifugation at a high speed (e.g., 100,000 x g for 1 hour) to pellet the microsomes.

-

Resuspend the microsomal pellet in a minimal volume of homogenization buffer and determine the protein concentration.

-

-

Enzyme Assay:

-

In a microcentrifuge tube, combine the reaction buffer, a specific amount of microsomal protein (e.g., 50-100 µg), the acyl-CoA substrate, and varying concentrations of this compound (or DMSO for the control).

-

Pre-incubate the mixture for a short period (e.g., 5 minutes) at the desired temperature (e.g., 30°C).

-

Initiate the reaction by adding the radioactive substrate, [1-14C]Malonyl-CoA.

-

Incubate the reaction for a defined time (e.g., 30-60 minutes) with gentle shaking.

-

Stop the reaction by adding a strong acid or base (e.g., 10% KOH in methanol).

-

-

VLCFA Analysis:

-

Saponify the lipids by heating the reaction mixture.

-

Extract the fatty acids using an organic solvent (e.g., hexane).

-

Derivatize the fatty acids to their methyl esters (FAMEs) using a reagent like BF3-methanol.

-

Analyze the FAMEs by GC-MS to separate and quantify the elongated fatty acid products. The amount of radioactivity incorporated into the VLCFA peaks is measured to determine the enzyme activity.

-

-

Data Analysis:

-

Calculate the rate of VLCFA synthesis for each this compound concentration.

-

Express the activity as a percentage of the control and plot against the this compound concentration to determine the IC50 value.

-

Conclusion

This compound's mode of action is a well-defined process centered on the inhibition of VLCFA elongases. This targeted disruption of a fundamental biosynthetic pathway leads to a cascade of events that effectively halt the growth of susceptible weed seedlings, particularly the elongation of their shoots. The in-depth understanding of this mechanism, facilitated by the experimental protocols outlined in this guide, is crucial for the development of new herbicidal molecules, the management of herbicide resistance, and the optimization of weed control strategies in agricultural systems. The provided quantitative data and visual diagrams serve as valuable resources for researchers and professionals in the field.

References

- 1. ER Microsome Preparation in Arabidopsis thaliana | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Toxicological profile of Pyroxasulfone in mammals and aquatic organisms

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyroxasulfone is a pre-emergence herbicide effective against a broad spectrum of annual grasses and certain broadleaf weeds. Its mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a critical process for plant cell growth and development. This technical guide provides a comprehensive overview of the toxicological profile of this compound in mammals and aquatic organisms, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows. The information compiled is intended to serve as a vital resource for researchers, scientists, and professionals involved in drug development and environmental safety assessment. In mammals, this compound exhibits low acute toxicity. However, repeated exposure can lead to effects on the liver, heart, kidney, skeletal muscle, and peripheral nerves. Dogs have been identified as the most sensitive species to the neurotoxic effects of this compound. In aquatic ecosystems, this compound is particularly toxic to aquatic plants, especially algae.

Mammalian Toxicology

The toxicological profile of this compound in mammals has been evaluated through a comprehensive set of studies on various species, including rats, mice, rabbits, and dogs.

Acute Toxicity

This compound demonstrates low acute toxicity via oral, dermal, and inhalation routes of exposure in rats. It is minimally irritating to the skin and eyes of rabbits and is not considered a skin sensitizer (B1316253) in mice[1][2]. However, some formulated products containing this compound have been shown to be skin sensitizers in guinea pigs[1][2].

Table 1: Acute Toxicity of this compound in Mammals

| Study Type | Species | Route | Value | Toxicity Category | Reference(s) |

| Acute Oral LD50 | Rat | Oral | >2000 mg/kg bw | Low | [1] |

| Acute Dermal LD50 | Rat | Dermal | >2000 mg/kg bw | Low | |

| Acute Inhalation LC50 | Rat | Inhalation | >5.8 - >6.56 mg/L (4h) | Low | |

| Skin Irritation | Rabbit | Dermal | Non-irritating to minimally irritating | IV | |

| Eye Irritation | Rabbit | Ocular | Minimally irritating to slight irritant | IV | |

| Skin Sensitization | Mouse/Guinea Pig | Dermal | Not a sensitizer (mouse); Sensitizer (guinea pig, formulation) | - |

Subchronic and Chronic Toxicity

Repeated dose studies have identified several target organs for this compound toxicity in mammals, including the liver, heart, kidneys, skeletal muscle, and the nervous system. Dogs appear to be the most sensitive species, with neurotoxicity being a key effect observed.

Table 2: Subchronic and Chronic Toxicity of this compound in Mammals (NOAEL/LOAEL)

| Study Duration | Species | Route | NOAEL | LOAEL | Key Effects | Reference(s) |

| 28-Day | Rat | Dermal | 100 mg/kg/day | 1000 mg/kg/day | Cardiac myofiber degeneration and local inflammation | |

| 90-Day | Rat | Oral (diet) | 50 ppm | - | Increased AST, liver and kidney weight increases, cardiomyopathy, centrilobular hepatocellular hypertrophy, hyperplastic urinary bladder mucosa | |

| 90-Day | Dog | Oral (capsule) | 2.0 mg/kg/day | 10 mg/kg/day | Degeneration of muscle fiber, hyperplasia of satellite cells, nerve fiber degeneration | |

| 1-Year | Dog | Oral (diet) | 2 mg/kg/day | 10 mg/kg/day | Impaired hind limb function, ataxia, tremors, axonal/myelin degeneration of the sciatic nerve and spinal cord |

Developmental and Reproductive Toxicity

This compound did not show developmental toxicity in rats at high doses. In rabbits, slight developmental effects were observed at the limit dose. A developmental neurotoxicity study in rats indicated that offspring may be more sensitive to the neurotoxic effects of this compound than adult animals. No primary reproductive toxicity was observed in a two-generation rat study.

Table 3: Developmental and Reproductive Toxicity of this compound in Mammals (NOAEL)

| Study Type | Species | Route | NOAEL (Maternal) | NOAEL (Developmental/Offspring) | Key Effects | Reference(s) |

| Developmental Toxicity | Rat | Oral | >1000 mg/kg/day | >1000 mg/kg/day | No developmental toxicity observed | |

| Developmental Toxicity | Rabbit | Oral | 1000 mg/kg/day | 500 mg/kg/day | Reduced fetal weight and increased resorptions at 1000 mg/kg/day | |

| Developmental Neurotoxicity | Rat | Oral | 900 mg/kg/day | 300 mg/kg/day | Decreased brain weight and morphometric changes in offspring | |

| Two-Generation Reproduction | Rat | Oral (diet) | 100 ppm (6.94-11.76 mg/kg/day) | 250 ppm | Reduced pup weight at maternally toxic doses |

Carcinogenicity

This compound is classified as "Not Likely to be Carcinogenic to Humans" at doses that do not cause the formation of urinary bladder calculi. In a two-year study, urinary bladder transitional cell papillomas were observed in male rats at high doses, which were considered secondary to the formation of urinary bladder calculi, a non-genotoxic mode of action with a clear threshold.

Aquatic Toxicology

This compound's potential impact on aquatic ecosystems has been assessed through studies on fish, aquatic invertebrates, and aquatic plants. The results indicate that this compound is highly toxic to aquatic plants, particularly algae.

Table 4: Acute Ecotoxicity of this compound to Aquatic Organisms

| Organism | Species | Duration | Endpoint | Value (mg/L) | Reference(s) |

| Fish | Rainbow Trout (Oncorhynchus mykiss) | 96 hours | LC50 | >2.2 | |

| Fish | Bluegill Sunfish (Lepomis macrochirus) | 96 hours | LC50 | >2.8 | |

| Invertebrate | Water Flea (Daphnia magna) | 48 hours | EC50 | >4.4 | |

| Aquatic Plant | Green Algae (Pseudokirchneriella subcapitata) | 72-96 hours | EC50 | 0.00038 - 0.00079 | |

| Aquatic Plant | Duckweed (Spirodela polyrhiza) | 7 days | EC50 | 0.0055 |

Experimental Protocols

The toxicological evaluation of this compound has been conducted following internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These standardized protocols ensure the reliability and comparability of the data generated.

Mammalian Toxicity Testing

-

Repeated Dose 90-Day Oral Toxicity Study (OECD 408 & 409): This study is designed to evaluate the adverse effects of a substance following repeated oral administration for 90 days in both rodent (OECD 408) and non-rodent (OECD 409) species. The test substance is administered daily in graduated doses to several groups of animals, one dose per group. During the study, animals are observed for signs of toxicity, and at the end of the study, a comprehensive examination of tissues and organs is performed.

-

Prenatal Developmental Toxicity Study (OECD 414): This guideline outlines the procedure to assess the potential adverse effects of a substance on the pregnant female and the developing embryo and fetus following exposure during gestation. The test substance is administered to pregnant females, typically from implantation to the day before caesarean section.

-

Two-Generation Reproduction Toxicity Study (OECD 416): This study is designed to provide information on the effects of a test substance on male and female reproductive performance and on the growth and development of the offspring over two generations.

-

Carcinogenicity Studies (OECD 451): These long-term studies, typically conducted over 18-24 months in rodents, are designed to identify the carcinogenic potential of a substance after prolonged exposure.

Aquatic Ecotoxicity Testing

-